4-Bromo-3-chloroaniline is an organic compound with the molecular formula C₆H₄BrClN. It features a benzene ring substituted with a bromine atom at the fourth position and a chlorine atom at the third position, along with an amino group (-NH₂) at the first position. This compound is characterized by its moderate solubility in organic solvents and is known for its potential applications in various chemical syntheses and biological studies. Its CAS number is 21402-26-6, and it has a molecular weight of 206.47 g/mol .
-Bromo-3-chloroaniline is an aromatic amine, meaning it is a molecule with an amino group (-NH₂) attached to an aromatic ring (a ring of carbon atoms with alternating single and double bonds).
Scientists have developed various methods for synthesizing 4-bromo-3-chloroaniline. One common method involves the nitration of 3-chloroacetanilide, followed by reduction and bromination.
Researchers use various techniques to characterize 4-bromo-3-chloroaniline, including:
-Bromo-3-chloroaniline serves as a valuable building block in organic synthesis due to the presence of both a bromo and a chloro substituent, which can participate in various chemical reactions. Some of its applications include:
Beyond organic synthesis, 4-bromo-3-chloroaniline finds applications in other research areas, such as:
4-Bromo-3-chloroaniline exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9. This suggests potential implications in pharmacology and toxicology, especially concerning drug metabolism and interactions. Additionally, its structural properties may lend it activity against specific biological targets, making it a candidate for further pharmacological exploration .
The synthesis of 4-bromo-3-chloroaniline can be achieved through various methods:
4-Bromo-3-chloroaniline finds applications in various fields:
Studies on 4-bromo-3-chloroaniline have indicated its interactions with various biological systems:
Several compounds share structural similarities with 4-bromo-3-chloroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Chloroaniline | 106-47-8 | 0.85 |
4-Bromoaniline | 106-38-7 | 0.90 |
4-Chloroaniline | 106-47-8 | 0.88 |
3-Bromoaniline | 591-25-5 | 0.87 |
4-Bromo-2-chloroaniline | 21402-26-6 | 0.92 |
The uniqueness of 4-bromo-3-chloroaniline lies in its specific combination of halogen substitutions on the aromatic ring, which influences its reactivity and biological properties compared to similar compounds. Its dual role as both a synthetic intermediate and a research tool makes it particularly valuable in both industrial and academic settings .
Irritant;Health Hazard